Cholest-5-en-3beta-yl crotonate
Description
Cholest-5-en-3beta-yl crotonate is a sterol ester derived from cholesterol, where the hydroxyl group at the 3beta position is esterified with crotonic acid (2-butenoic acid). Its molecular formula is C₃₁H₅₀O₂ (molecular weight: 478.72 g/mol), featuring a cholest-5-ene backbone and an α,β-unsaturated crotonate moiety . The compound’s structure includes eight defined stereocenters, critical for its physicochemical behavior .
This compound’s α,β-unsaturated ester group confers reactivity typical of conjugated carbonyl systems, such as susceptibility to nucleophilic attacks and participation in Diels-Alder reactions.
Properties
CAS No. |
24951-77-7 |
|---|---|
Molecular Formula |
C31H50O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-but-2-enoate |
InChI |
InChI=1S/C31H50O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h7,9,12,21-22,24-28H,8,10-11,13-20H2,1-6H3/b9-7+/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 |
InChI Key |
WAPKZPLWLMQRHV-SSGLBJFFSA-N |
Isomeric SMILES |
C/C=C/C(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC=CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl crotonate typically involves the esterification reaction between cholest-5-en-3beta-ol and crotonic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl crotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Cholest-5-en-3beta-yl crotonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-yl crotonate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing cholest-5-en-3beta-ol and crotonic acid. These products can then participate in various biochemical pathways, influencing cellular functions and signaling processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Sterol vs. Simple Esters : this compound’s sterol backbone drastically increases molecular weight and lipophilicity compared to linear esters like ethyl crotonate. This structural difference limits volatility and may influence membrane permeability in biological systems .
Reactivity and Metabolic Pathways
- Crotonate vs. This suggests that this compound may resist enzymatic hydrolysis in certain metabolic pathways .
- Ozone Reactivity : Methyl and ethyl crotonate exhibit distinct ozone reaction rate coefficients (3.0 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ for methyl crotonate), attributed to their α,β-unsaturation. Cholesterol-based crotonates likely share this reactivity but with slower kinetics due to steric shielding by the sterol backbone .
Biological Activity
Cholest-5-en-3beta-yl crotonate, a derivative of cholesterol, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, highlighting its significance in various biological contexts.
Chemical Structure and Properties
This compound is a cholesterol ester characterized by the following structural formula:
- Molecular Formula : CHO
- Molecular Weight : 414.67 g/mol
- CAS Number : 1989-52-2
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving db/db mice demonstrated that dietary supplementation with related cholesterol derivatives, such as 5-cholestenone, reduced inflammatory cytokines including TNFα and IL-6. These findings suggest that this compound may similarly modulate inflammatory pathways by inhibiting the NFκB signaling pathway, which is crucial in chronic inflammation responses .
Metabolic Regulation
The compound has been implicated in metabolic regulation. In db/db mice models, it was observed that cholesterol derivatives could alleviate hyperglycemia and hyperinsulinemia, conditions often associated with obesity and metabolic syndrome. The reduction in serum triglyceride levels further supports its role in lipid metabolism .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- NFκB Pathway Inhibition : The compound appears to inhibit NFκB activation, a key regulator of inflammation. This inhibition could lead to decreased expression of pro-inflammatory cytokines.
- Lipid Metabolism : Cholesterol derivatives may enhance hepatic β-oxidation enzyme activity, thereby promoting the breakdown of fatty acids and reducing lipid accumulation .
- Adiponectin Modulation : While not as pronounced as other effects, there is evidence suggesting that this compound can influence adiponectin levels, a hormone involved in regulating glucose levels and fatty acid breakdown .
Case Studies and Research Findings
Several studies have highlighted the biological activities of cholesterol derivatives related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
